N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

Kinase inhibitor design Structure-activity relationship Linker engineering

This N-substituted triazolylthiazole combines a 1,2,4-triazole and a 2-aminothiazole core via a chiral ethyl linker, a geometry that directly enables sub-100 nM Syk IC₅₀ values. Unlike directly-coupled or methylene-bridged analogs, its flexible spacer preserves SAR integrity in kinase ATP-binding pocket studies. Pre-assembled at ≥97% purity, it eliminates 2–3 synthetic steps when constructing 50–200 compound libraries for antimicrobial or kinase-targeted phenotypic screens. Available in racemic form, with enantiopure fractions on request for chiral probe campaigns.

Molecular Formula C7H9N5S
Molecular Weight 195.24
CAS No. 440652-49-3
Cat. No. B2916346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine
CAS440652-49-3
Molecular FormulaC7H9N5S
Molecular Weight195.24
Structural Identifiers
SMILESCC(NC1=NC=CS1)N2C=NC=N2
InChIInChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11)
InChIKeyUOCWBJDDACXWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine (CAS 440652-49-3) as a Dual-Heterocycle Building Block


N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine (CAS 440652-49-3, molecular formula C₇H₉N₅S, MW 195.24 g/mol) is a bifunctional heterocyclic building block that integrates a 1,2,4-triazole moiety and a 2-aminothiazole core via a chiral ethyl linker. The compound is classified as an N-substituted triazolylthiazole, a structural motif that has been explored in kinase inhibitor discovery programs and antimicrobial agent development. [1] Its modular architecture enables derivatization at both the exocyclic amine and the triazole N–CH(CH₃)– tether, distinguishing it from simpler mono-heterocycle intermediates.

Why Direct Substitution of N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine with Other Triazole-Thiazole Hybrids Risks Project Failure


Despite sharing a common triazole-thiazole pharmacophore, in-class analogs such as 4-(1-methyl-1H-1,2,4-triazol-5-yl)-1,3-thiazol-2-amine (CAS 1343153-09-2) differ critically in linker geometry: the target compound incorporates a flexible ethyl spacer (N–CH(CH₃)–) between the two heterocycles, whereas the analog has a direct C–C bond connecting the triazole C-5 to the thiazole C-4. This structural divergence alters the spatial separation and rotational freedom of the two rings, which directly impacts molecular recognition in kinase ATP-binding pockets and antimicrobial target sites. [1] Simple replacement with a methylene-linked or directly-coupled analog would therefore invalidate any structure-activity relationship (SAR) built around the ethyl-bridged scaffold, necessitating re-optimization of potency, selectivity, and physicochemical properties. [1]

Quantitative Differentiation Evidence for N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine vs. Closest Analogs


Linker Architecture: Ethyl Spacer vs. Direct C–C Bond in 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1,3-thiazol-2-amine

The target compound positions the 2-aminothiazole and 1,2,4-triazole rings 3.8–4.2 Å farther apart (center-to-center) than the directly coupled analog 4-(1-methyl-1H-1,2,4-triazol-5-yl)-1,3-thiazol-2-amine (CAS 1343153-09-2), based on DFT-optimized geometries. [1] In spleen tyrosine kinase (Syk) inhibitor patent EP3082807B1, N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine is explicitly claimed as a key intermediate for constructing the N–CH(CH₃)– linker motif, which was shown to yield compounds with Syk IC₅₀ values of <100 nM, whereas directly linked triazole-thiazole analogs in the same patent series exhibited >10-fold weaker activity. [1] This demonstrates that the ethyl spacer is not a passive structural feature but an activity-determining element.

Kinase inhibitor design Structure-activity relationship Linker engineering

Purity Specification and Batch-to-Batch Consistency vs. Generic 2-Aminothiazole

MolCore supplies the compound at NLT 97% purity (HPLC), with ISO-certified quality systems ensuring batch-to-batch consistency. In contrast, generic 2-aminothiazole (CAS 96-50-4) is commonly available at 95–98% purity from multiple vendors but lacks the built-in triazole functionality, requiring additional synthetic steps and purification when used as an alternative starting material. Each additional synthetic step introduces yield losses (typically 20–30% per step for triazole N-alkylation) and new impurity profiles that must be qualified. [1]

Chemical procurement Quality control Reproducibility

Chiral Ethyl Linker: Enantioselective Potential vs. Achiral Methylene-Linked Analogs

The N-[1-(1H-1,2,4-triazol-1-yl)ethyl] motif contains a chiral center at the benzylic-type carbon adjacent to the triazole N-1. [1] In the Syk inhibitor patent series, the (R)- and (S)-enantiomers of final compounds derived from this intermediate showed differential Syk IC₅₀ values, with the (S)-enantiomer being 5- to 8-fold more potent than the (R)-enantiomer in representative examples. [1] By contrast, achiral methylene-linked analogs (e.g., N-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-thiazol-2-amine) cannot access this enantioselective dimension, limiting their utility in programs targeting chiral recognition elements. [2]

Chiral synthesis Enantioselective biology Medicinal chemistry

Computed Physicochemical Profile vs. Benzothiazole Analog: Lipophilicity and Ligand Efficiency

The target compound (MW 195.24, clogP ~0.2 estimated by ChemDraw) has a significantly lower lipophilicity than the analogous N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (MW 245.3, clogP ~1.8). [1] In kinase inhibitor lead optimization, lower clogP correlates with reduced promiscuity and improved metabolic stability. The thiazole core's smaller size also yields a higher ligand efficiency index (LE = 0.38–0.42 kcal/mol per heavy atom for Syk inhibitors derived from this scaffold) compared to the benzothiazole series (LE ~0.29–0.33). [1]

Drug-likeness Physicochemical properties Ligand efficiency

Defined Application Scenarios for N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine Based on Verified Evidence


Spleen Tyrosine Kinase (Syk) Inhibitor Lead Optimization

Medicinal chemistry teams developing Syk inhibitors for asthma, COPD, or rheumatoid arthritis can employ this compound as the core intermediate for constructing the N–CH(CH₃)– linker series exemplified in EP3082807B1. The ethyl spacer and chiral center are directly responsible for sub-100 nM Syk IC₅₀ values in multiple examples, enabling rapid SAR expansion without re-engineering the linker architecture. [1]

Focused Triazole-Thiazole Library Synthesis

For high-throughput screening library construction, this compound provides a pre-assembled, high-purity (NLT 97%) dual-heterocycle scaffold that eliminates 2–3 synthetic steps compared to routes starting from 2-aminothiazole and a separate triazole precursor. This preserves material and reduces cycle time when generating 50–200 compound libraries for antimicrobial or kinase-targeted phenotypic screens.

Enantioselective Probe Development

Research groups investigating chiral recognition in kinase or GPCR targets can leverage the racemic or enantiopure forms of this building block. The 5- to 8-fold enantioselectivity window observed in the Syk series supports its use in chiral probe campaigns aimed at distinguishing on-target pharmacology from off-target effects linked to the opposite enantiomer. [1]

Anticonvulsant Agent Discovery (N4-Substituted Triazolylthiazoles)

Based on the class-level anticonvulsant activity of N4-substituted triazolylthiazoles, this compound can serve as the starting point for N4-derivatization programs. Published analogs have demonstrated activity in maximal electroshock seizure (MES) models, and the ethyl linker may provide a pharmacokinetic advantage over methylene-linked congeners through altered metabolic soft-spot presentation. [2]

Quote Request

Request a Quote for N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.